2-amino-N'-phenylbenzohydrazide
Overview
Description
2-Amino-N’-phenylbenzohydrazide is an organic compound with the molecular formula C13H13N3O It is a derivative of benzohydrazide, characterized by the presence of an amino group and a phenyl group attached to the hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-N’-phenylbenzohydrazide can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzoic acid with phenylhydrazine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction typically proceeds under reflux conditions, yielding the desired product after purification .
Another method involves the condensation of 2-aminobenzohydrazide with benzaldehyde in the presence of an acid catalyst. This reaction is usually carried out in ethanol at elevated temperatures .
Industrial Production Methods: Industrial production of 2-amino-N’-phenylbenzohydrazide often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N’-phenylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azobenzene derivatives.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Azobenzene derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzohydrazides.
Scientific Research Applications
2-Amino-N’-phenylbenzohydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-N’-phenylbenzohydrazide involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes, leading to the disruption of metabolic processes. For example, it has been shown to inhibit the activity of nitric oxide synthase, reducing the production of nitric oxide and thereby exerting anti-inflammatory effects . Additionally, it can interact with DNA and proteins, leading to cytotoxic effects in cancer cells .
Comparison with Similar Compounds
2-Aminobenzohydrazide: Similar in structure but lacks the phenyl group.
Phenylhydrazine: Contains the phenyl group but lacks the amino group on the benzohydrazide moiety.
Benzohydrazide: The parent compound without any substituents.
Uniqueness: 2-Amino-N’-phenylbenzohydrazide is unique due to the presence of both an amino group and a phenyl group, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile building block in organic synthesis .
Properties
IUPAC Name |
2-amino-N'-phenylbenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c14-12-9-5-4-8-11(12)13(17)16-15-10-6-2-1-3-7-10/h1-9,15H,14H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZGZKOKUAKGEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480116 | |
Record name | 2-amino-N'-phenylbenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30086-49-8 | |
Record name | 2-amino-N'-phenylbenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2-amino-N'-phenylbenzohydrazide and how do these features influence its crystal packing?
A1: this compound exhibits specific spatial arrangements within its molecular structure. The NNCO unit, a key component of the hydrazide group, is not coplanar with either of the aromatic rings in the molecule. It forms dihedral angles of 35.8° and 84.0° with the benzene and phenyl rings, respectively []. This non-coplanar arrangement is likely influenced by the lone pairs on the nitrogen atoms and the steric hindrance between the rings. Furthermore, the benzene and phenyl rings themselves are not coplanar, exhibiting a dihedral angle of 61.2° []. This non-coplanarity further reduces steric interactions and influences the molecule's overall shape.
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